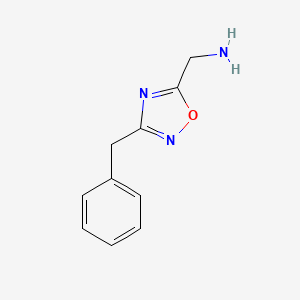

(3-Bencil-1,2,4-oxadiazol-5-il)metanamina

Descripción general

Descripción

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación de productos químicos agrícolas

Los derivados de 1,2,4-oxadiazol se han estudiado por su potencial como agentes químicos agrícolas. Exhiben un amplio espectro de actividades biológicas que se pueden aprovechar para combatir enfermedades de las plantas, lo que representa una amenaza significativa para la seguridad alimentaria . Por ejemplo, ciertos derivados han mostrado una actividad nematocida moderada contra Meloidogyne incognita y actividad antifúngica contra Rhizoctonia solani . Esto sugiere que (3-Bencil-1,2,4-oxadiazol-5-il)metanamina podría explorarse para su eficacia en la protección de los cultivos contra nematodos y patógenos fúngicos.

Aplicaciones antibacterianas

Las propiedades antibacterianas de los derivados de 1,2,4-oxadiazol son notables. Algunos compuestos han demostrado fuertes efectos antibacterianos en Xanthomonas oryzae, que es responsable de enfermedades en las plantas de arroz . Al explorar el potencial antibacteriano de this compound, podría servir como plantilla para desarrollar nuevos agentes antibacterianos, particularmente para patógenos agrícolas.

Descubrimiento de fármacos y aplicaciones farmacéuticas

Los 1,2,4-oxadiazoles son motivos esenciales en el descubrimiento de fármacos, representados en muchos fármacos experimentales, de investigación y comercializados . La versatilidad de esta clase de compuestos permite el diseño de compuestos bioactivos con posibles aplicaciones terapéuticas. La investigación sobre this compound podría conducir al desarrollo de nuevos productos farmacéuticos.

Síntesis de moléculas bioactivas

Los métodos de síntesis para 1,2,4-oxadiazoles a temperatura ambiente facilitan la preparación de moléculas de importancia farmacéutica . Esto implica que this compound podría sintetizarse eficientemente y podría usarse para crear moléculas bioactivas que sean termosensibles o que requieran condiciones suaves.

Investigación contra el cáncer

Los derivados de 1,2,4-oxadiazol se han evaluado por sus propiedades anticancerígenas. Los conjugados sintéticos de estos compuestos han mostrado resultados comparables a los fármacos de referencia en pruebas antibacterianas . Esto indica que this compound podría ser un candidato para el desarrollo de agentes anticancerígenos.

Actividad antitripanosomática

También se han realizado investigaciones sobre la actividad antitripanosomática de los derivados de 1,2,4-oxadiazol. Estos compuestos se han estudiado por su modo de acción contra la cruzaína, una proteasa de cisteína de Trypanosoma cruzi, que es significativa para el tratamiento de la enfermedad de Chagas . La exploración de this compound en este contexto podría contribuir a encontrar nuevos tratamientos para la tripanosomiasis.

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Mecanismo De Acción

Mode of Action

It is known that the compound is involved in a sequential condensation followed by tandem oxidative cyclization and rearrangement . This suggests that the compound may interact with its targets through a series of chemical reactions, leading to changes in the structure and function of the targets.

Biochemical Pathways

The compound is known to undergo a series of chemical reactions involving condensation, oxidative cyclization, and rearrangement These reactions could potentially affect various biochemical pathways, leading to downstream effects on cellular processes

Result of Action

Given the compound’s involvement in a series of chemical reactions , it is likely that its action results in structural and functional changes in its targets, potentially affecting various cellular processes

Análisis Bioquímico

Biochemical Properties

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine has shown interactions with bacterial enzymes, contributing to its antibacterial properties .

Cellular Effects

The effects of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound’s inhibition of acetylcholinesterase can enhance cholinergic signaling, potentially improving cognitive functions. In bacterial cells, it disrupts essential enzymatic processes, leading to cell death .

Molecular Mechanism

At the molecular level, (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity. This binding is facilitated by hydrogen bonding and hydrophobic interactions. The compound also affects gene expression by modulating transcription factors and signaling pathways involved in cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing sustained biochemical activity. Prolonged exposure may lead to gradual degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as enhanced cognitive function and antibacterial activity. At high doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and overall efficacy .

Transport and Distribution

Within cells and tissues, (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in target tissues. The compound’s distribution is influenced by factors such as lipid solubility and molecular size, affecting its pharmacokinetic properties .

Subcellular Localization

The subcellular localization of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, in neuronal cells, the compound localizes to synaptic vesicles, where it modulates neurotransmitter release. This localization is essential for its biochemical effects .

Propiedades

IUPAC Name |

(3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQASRVLTKCPNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424367 | |

| Record name | (3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876715-43-4 | |

| Record name | (3-benzyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

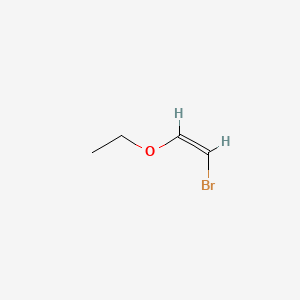

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)

![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)

![3-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1276476.png)

![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)